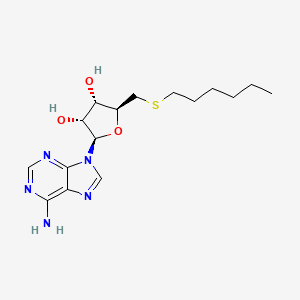
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” is a synthetic organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a modified sugar moiety and a purine base, making it a potential candidate for various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Sugar Modification: The sugar moiety is modified to introduce the hexylsulfanylmethyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.
Coupling Reaction: The modified sugar is then coupled with the purine base under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropurine derivatives.
Substitution Products: Alkylated or acylated purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis. They can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism.
Medicine
In medicine, nucleoside analogs are commonly used as antiviral and anticancer agents
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of replication or transcription. The molecular targets may include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” lies in its specific structural modifications, which may confer unique biochemical properties. The presence of the hexylsulfanylmethyl group, for example, could enhance its lipophilicity and cellular uptake, potentially improving its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C16H25N5O3S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N5O3S/c1-2-3-4-5-6-25-7-10-12(22)13(23)16(24-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
UNOIZRJTCCVMMW-XNIJJKJLSA-N |
SMILES isomérico |
CCCCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CCCCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



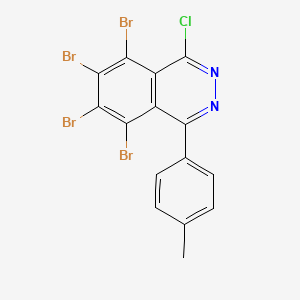
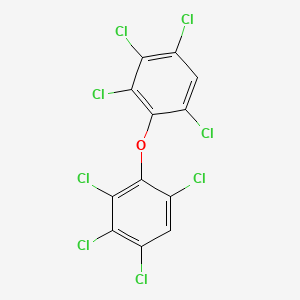


![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
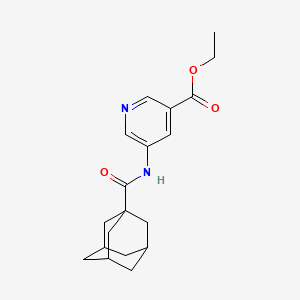
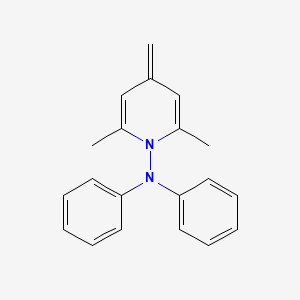
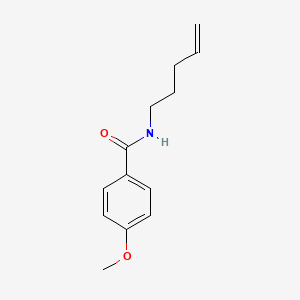

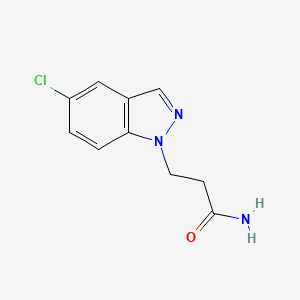
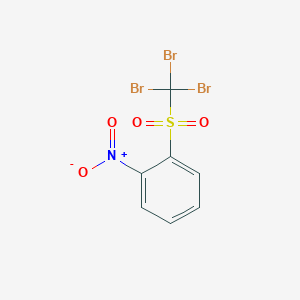

![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
